4-Methyl-1-pentanol
Overview
Description
Mechanism of Action
Target of Action
4-Methyl-1-pentanol, also known as Isohexanol, is a pentanol added with a methyl group . It is primarily used as a solvent and has excellent synergistic effects with PVCap . It is also a volatile aroma component of red wine, often used in the production and blending of wine .
Mode of Action
This compound can be used as an alcohol antagonist to antagonize the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that it interacts with the L1 cell adhesion molecule, a protein involved in nervous system development and function.
Biochemical Pathways
The biochemical pathways of this compound involve its conversion from natural E. coli metabolites via coenzyme A (CoA)-dependent chemistry . This process involves a ten-step de novo pathway, with enzymes taken from nine different organisms .
Pharmacokinetics
Its physical properties such as boiling point (423 ± 4 k) and molecular weight (1021748 g/mol) can influence its bioavailability .
Result of Action
The primary result of this compound’s action is the antagonism of the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that it may have potential applications in the study of conditions like fetal alcohol syndrome .
Action Environment
Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of this compound. For instance, its vaporization enthalpy changes with temperature . Additionally, its long alkyl chain can inhibit the formation of strong hydrogen bonds, which may affect its intermolecular interactions .
Biochemical Analysis
Biochemical Properties
4-Methyl-1-pentanol can be converted from natural E. coli metabolites via coenzyme A (CoA)-dependent chemistry . The enzymes involved in this conversion were taken from nine different organisms to form a ten-step de novo pathway
Cellular Effects
It has been used as an alcohol antagonist to antagonize the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that this compound may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects via coenzyme A (CoA)-dependent chemistry
Metabolic Pathways
This compound is involved in a ten-step de novo pathway that converts natural E. coli metabolites into this compound via coenzyme A (CoA)-dependent chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-pentanol can be synthesized through several methods:
Hydrogenation of Isoamylene: This method involves the hydrogenation of isoamylene (2-methyl-2-butene) in the presence of a catalyst such as palladium on carbon.
Condensation of Pentanal with Methanol: This reaction involves the condensation of pentanal with methanol in the presence of an acid catalyst.
Hydroxylation of Ethylene with Isoamyl Alcohol: This method involves the hydroxylation of ethylene with isoamyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of isoamylene due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature conditions in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 4-methylpentane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions to form esters, ethers, and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acetic acid (CH3COOH) in the presence of sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: 4-Methylpentanoic acid.
Reduction: 4-Methylpentane.
Substitution: 4-Methylpentyl acetate.
Scientific Research Applications
4-Methyl-1-pentanol has several scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized as a solvent in the production of coatings, inks, and adhesives.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-pentanol
- 4-Methyl-2-pentanol
- 5-Methyl-1-hexanol
- 2,3-Dimethyl-2-butanol
Uniqueness
4-Methyl-1-pentanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure provides different reactivity compared to its linear counterparts, making it valuable in specific industrial and research applications.
Properties
IUPAC Name |
4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGTDULNUVNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044313 | |
Record name | 4-Methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
1.7 [mmHg] | |
Record name | 4-Methylpentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20060 | |
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CAS No. |
626-89-1, 1320-98-5 | |
Record name | 4-Methyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methyl-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYL-1-PENTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91492 | |
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Record name | 4-Methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYL-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X796XFP7D4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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